

Off-target effects of LY2228820 at high concentrations

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Compound of Interest		
Compound Name:	LY2228820	
Cat. No.:	B7881755	Get Quote

Technical Support Center: LY2228820

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the p38 MAPK inhibitor, **LY2228820**. The information focuses on potential off-target effects, particularly at high concentrations, to help users interpret their experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **LY2228820**?

LY2228820, also known as Ralimetinib, is a potent and selective ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4][5] It is designed to bind to the ATP pocket of p38 α MAPK, thereby blocking its kinase activity and subsequent phosphorylation of downstream substrates like MAPKAP-K2 (MK2).[3][6]

Q2: How selective is **LY2228820** for p38 MAPK?

LY2228820 has demonstrated high selectivity for p38 α and p38 β isoforms. In vitro kinase assays have shown that it is significantly more selective for p38 α MAPK compared to a large panel of other kinases.[1] Specifically, it was found to have over 1,000-fold selectivity for p38 α MAPK against 178 other kinases.[1] Within the MAPK family, its selectivity for p38 α is greater than 1,000-fold compared to p38 δ , p38 γ , ERK1, and ERK2.[1]



Q3: Are there any known off-target effects of LY2228820, especially at high concentrations?

While **LY2228820** is highly selective at lower concentrations, recent studies suggest that at higher concentrations, its anticancer effects may be driven by off-target inhibition of the Epidermal Growth Factor Receptor (EGFR).[7][8] Although it is less potent against EGFR than p38 MAPK, this interaction appears to be therapeutically relevant.[7] In cell-based assays, concentrations up to 10 µmol/L did not show changes in the phosphorylation of other kinases like JNK, ERK1/2, c-Jun, ATF2, or c-Myc, indicating high selectivity within this range.[1][4][5] However, researchers using concentrations significantly above the IC50 for p38 MAPK should consider the possibility of EGFR-related off-target effects.

Q4: What concentrations of LY2228820 are typically used in experiments?

The concentration of **LY2228820** used depends on the specific assay. In cell-free kinase assays, it exhibits low nanomolar IC50 values.[6][7] In cell-based assays, it has been shown to potently inhibit the phosphorylation of MK2 at concentrations as low as 9.8 nmol/L.[3][4][5] For apoptosis assays in multiple myeloma cell lines, optimal concentrations have ranged from 9.8 nM to 10 μ M.[6] In some studies investigating synergistic effects with other drugs, a concentration of 2 μ M was used and considered to have minimal cytotoxicity on its own.[9]

Troubleshooting Guide

Issue 1: Unexpected Phenotype Observed Inconsistent with p38 MAPK Inhibition

If you observe a cellular phenotype that does not align with the known functions of p38 MAPK signaling, it may be due to an off-target effect, especially when using high concentrations of **LY2228820**.

Troubleshooting Steps:

- Concentration-Response Analysis: Perform a dose-response curve for the observed phenotype. Off-target effects may exhibit a different potency (EC50) compared to the ontarget inhibition of p38 MAPK.
- Investigate EGFR Signaling: Given recent findings, assess the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK) in your experimental system. An effect on this pathway could indicate an off-target interaction.



- Use a Structurally Different p38 MAPK Inhibitor: Compare the results obtained with LY2228820 to those from a p38 MAPK inhibitor with a different chemical structure. If the unexpected phenotype is unique to LY2228820, it is more likely to be an off-target effect.
- Rescue Experiment: Attempt to rescue the on-target phenotype by manipulating a
 downstream component of the p38 MAPK pathway. If the on-target effect is rescued but the
 unexpected phenotype persists, it points towards an off-target mechanism.

Issue 2: Increased Cell Death or Toxicity at High Concentrations

High concentrations of small molecule inhibitors can often lead to non-specific toxicity.

Troubleshooting Steps:

- Determine the Optimal Concentration: Titrate LY2228820 to find the lowest effective concentration that inhibits p38 MAPK signaling without causing significant cytotoxicity.
- Control for Solvent Effects: Ensure that the concentration of the solvent (e.g., DMSO) used
 to dissolve LY2228820 is consistent across all experimental conditions and is not
 contributing to the observed toxicity.
- Monitor Cell Viability: Use multiple methods to assess cell viability and apoptosis (e.g., MTT
 assay, Annexin V staining) to confirm that the observed cell death is not an artifact of a single
 assay.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile of LY2228820



Target	IC50 (nmol/L)	Selectivity vs. p38α
ρ38α ΜΑΡΚ	5.3	-
р38β МАРК	3.2	-
р38δ МАРК	>1,000-fold	>1,000-fold
р38у МАРК	>1,000-fold	>1,000-fold
JNK1	>50-fold	>50-fold
JNK2	15-fold	15-fold
JNK3	30-fold	30-fold
ERK1	>1,000-fold	>1,000-fold
ERK2	>1,000-fold	>1,000-fold
Other Kinases (178 tested)	-	>1,000-fold

Data compiled from multiple sources.[1]

Table 2: Cellular Activity of LY2228820

Assay	Cell Line	Endpoint	IC50 (nmol/L)
MK2 Phosphorylation	RAW264.7 Macrophages	Inhibition of p-MK2 (Thr334)	35.3
TNF-α Secretion	Mouse Peritoneal Macrophages	Inhibition of LPS/IFN-y stimulated secretion	6.3
CXCL8 Secretion	A549 NSCLC	Inhibition of LPS- induced secretion	144.9

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis for p38 MAPK Pathway Inhibition

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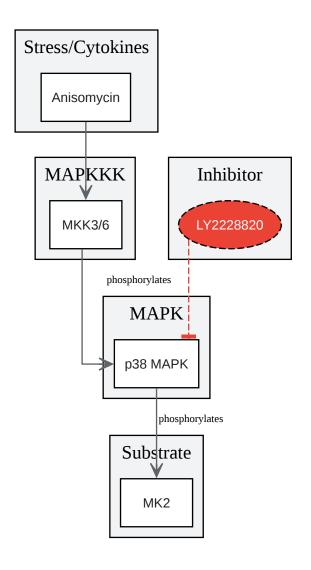
This protocol is used to assess the effect of **LY2228820** on the phosphorylation of downstream targets of p38 MAPK.

- · Cell Culture and Treatment:
 - Plate cells (e.g., HeLa cells) and grow to 70-80% confluency.
 - Pre-treat cells with a range of LY2228820 concentrations (e.g., 9.8 nmol/L to 10 μmol/L)
 for 1 hour.[4]
 - Stimulate the cells with an appropriate agonist (e.g., 10 μg/mL anisomycin for 45 minutes)
 to activate the p38 MAPK pathway.[4]
- · Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in a protein lysis buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies against phospho-MK2 (Thr334), total MK2, phospho-p38, total p38, and other relevant pathway proteins.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.

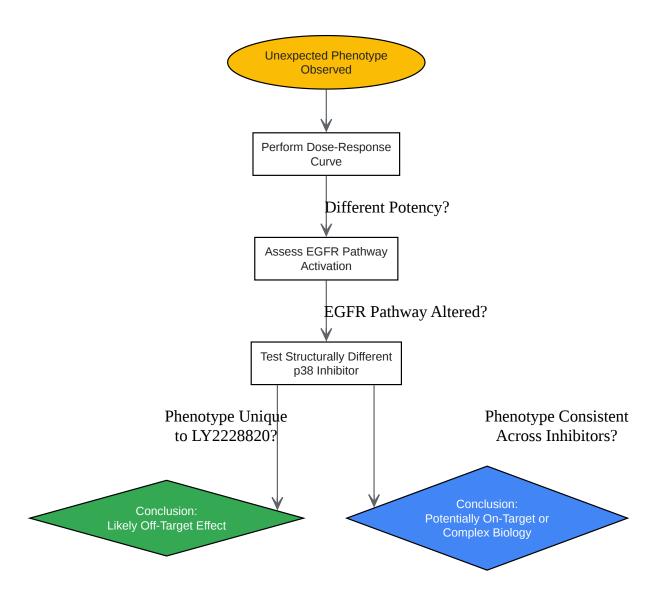


Visualizations









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